molecular formula C28H26FNO3 B11379930 7-benzyl-3-[2-(2-fluorophenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-benzyl-3-[2-(2-fluorophenyl)ethyl]-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11379930
M. Wt: 443.5 g/mol
InChI Key: KZDOTWWAJFXLPD-UHFFFAOYSA-N
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Description

7-BENZYL-3-[2-(2-FLUOROPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin-8-ones. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a chromeno-oxazinone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-3-[2-(2-FLUOROPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common approach is the Fischer indolisation–indole N-alkylation sequence, which is a one-pot, three-component protocol . This method is advantageous due to its operational simplicity, high yield, and the use of readily available starting materials such as aryl hydrazines, ketones, and alkyl halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient . Additionally, the selection of appropriate solvents and catalysts is crucial to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-3-[2-(2-FLUOROPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

7-BENZYL-3-[2-(2-FLUOROPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-BENZYL-3-[2-(2-FLUOROPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level . The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-BENZYL-3-[2-(2-FLUOROPHENYL)ETHYL]-6,10-DIMETHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its fluorophenyl group, in particular, may confer unique properties compared to other similar compounds .

Properties

Molecular Formula

C28H26FNO3

Molecular Weight

443.5 g/mol

IUPAC Name

7-benzyl-3-[2-(2-fluorophenyl)ethyl]-6,10-dimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C28H26FNO3/c1-18-23-15-22-16-30(13-12-21-10-6-7-11-25(21)29)17-32-26(22)19(2)27(23)33-28(31)24(18)14-20-8-4-3-5-9-20/h3-11,15H,12-14,16-17H2,1-2H3

InChI Key

KZDOTWWAJFXLPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=CC=C4F)CC5=CC=CC=C5

Origin of Product

United States

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